molecular formula C10H10O2 B11921414 6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one

6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11921414
M. Wt: 162.18 g/mol
InChI Key: RGWIPZIXMDYJTC-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a fused ring structure consisting of a cyclopentanone and a benzene ring. This compound is known for its diverse pharmacological properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods, including grinding, stirring, and ultrasound irradiation. These methods involve the use of halo-aryl and heterocyclic labelled derivatives of 2,3-dihydro-1H-inden-1-one .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The ultrasound technique has been found to be particularly effective in terms of time and synthetic performance .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various halogenated compounds .

Major Products Formed

The major products formed from these reactions include various halo-aryl and heterocyclic derivatives, which exhibit significant antibacterial and antifungal properties .

Scientific Research Applications

6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific pathways involved in microbial growth and replication .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6-hydroxy-4-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O2/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,11H,2-3H2,1H3

InChI Key

RGWIPZIXMDYJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCC2=O)O

Origin of Product

United States

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